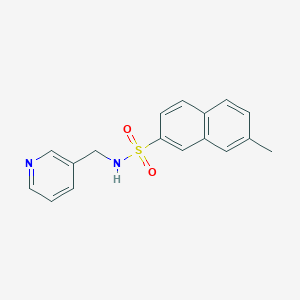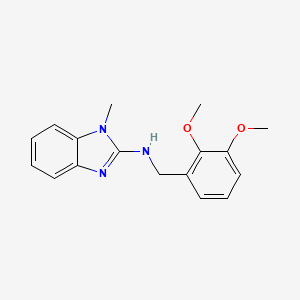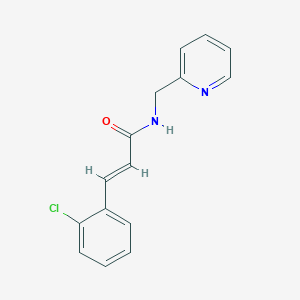![molecular formula C15H17NO2S B5808177 isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)
isopropyl [(4-methyl-2-quinolinyl)thio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl [(4-methyl-2-quinolinyl)thio]acetate, also known as IQA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IQA is a thioester derivative of 4-methyl-2-quinoline and is synthesized through a multi-step process.
Scientific Research Applications
Isopropyl [(4-methyl-2-quinolinyl)thio]acetate has been found to possess a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. isopropyl [(4-methyl-2-quinolinyl)thio]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to scavenge free radicals, which can cause cellular damage. Additionally, isopropyl [(4-methyl-2-quinolinyl)thio]acetate has demonstrated cytotoxic effects against various cancer cell lines, making it a promising candidate for further research in cancer therapy.
Mechanism of Action
The mechanism of action of isopropyl [(4-methyl-2-quinolinyl)thio]acetate is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. isopropyl [(4-methyl-2-quinolinyl)thio]acetate has also been shown to modulate the expression of various genes involved in cellular processes such as inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
isopropyl [(4-methyl-2-quinolinyl)thio]acetate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, isopropyl [(4-methyl-2-quinolinyl)thio]acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell viability.
Advantages and Limitations for Lab Experiments
Isopropyl [(4-methyl-2-quinolinyl)thio]acetate has several advantages for use in lab experiments. It is readily available and has a high purity, making it easy to work with. Additionally, isopropyl [(4-methyl-2-quinolinyl)thio]acetate has demonstrated potent biological activity at low concentrations, allowing for efficient use in experiments. However, one limitation of isopropyl [(4-methyl-2-quinolinyl)thio]acetate is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are several future directions for research on isopropyl [(4-methyl-2-quinolinyl)thio]acetate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation-related disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of isopropyl [(4-methyl-2-quinolinyl)thio]acetate and to identify its molecular targets. Finally, the development of novel synthetic methods for isopropyl [(4-methyl-2-quinolinyl)thio]acetate could lead to improved yields and decreased toxicity, further enhancing its potential for scientific research.
In conclusion, isopropyl [(4-methyl-2-quinolinyl)thio]acetate is a promising chemical compound with a wide range of potential applications in scientific research. Its synthesis method has been optimized, and it has demonstrated potent biological activity in various areas, including anti-inflammatory and anticancer properties. Further research is needed to fully understand the mechanism of action of isopropyl [(4-methyl-2-quinolinyl)thio]acetate and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of isopropyl [(4-methyl-2-quinolinyl)thio]acetate involves several steps, including the condensation of 4-methyl-2-quinoline with ethyl chloroacetate, followed by thiolysis with thiourea and conversion to the isopropyl thioester using isopropyl iodide. The final product is obtained through purification and recrystallization. The synthesis method has been optimized to improve yield and purity, making isopropyl [(4-methyl-2-quinolinyl)thio]acetate readily available for research purposes.
properties
IUPAC Name |
propan-2-yl 2-(4-methylquinolin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10(2)18-15(17)9-19-14-8-11(3)12-6-4-5-7-13(12)16-14/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCLJTUBLBEOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl [(4-methylquinolin-2-yl)sulfanyl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)




![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)



![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)